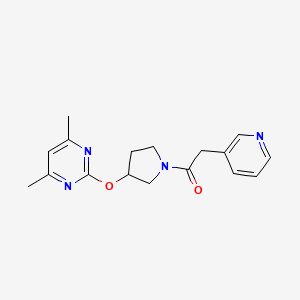
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and cytotoxic effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N4O2 with a molecular weight of 312.37 g/mol. The structure includes a pyrrolidine ring, a pyrimidine moiety, and a pyridine group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 312.37 g/mol |
| CAS Number | 2034434-71-2 |
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor . Its structural components allow it to interact with specific enzymes involved in various biochemical pathways. For instance, studies have shown that similar compounds can inhibit enzymes related to cancer progression and microbial growth. The mechanism of action likely involves the formation of hydrogen bonds between the compound's nitrogen atoms and target proteins .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity , making it a candidate for further investigation in drug development. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The presence of the pyrimidine and pyridine groups is thought to enhance its interaction with microbial targets .
Cytotoxic Effects
Cytotoxicity assays reveal that this compound can induce cell death in cancer cell lines. For example, studies have shown that compounds with similar structures can achieve IC50 values in the low micromolar range against several cancer types, indicating promising anticancer properties .
Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory effects of similar compounds on specific targets involved in metabolic pathways. Results indicated that modifications in the pyrimidine ring significantly impacted inhibitory potency, suggesting that optimizing this moiety could enhance biological activity.
Study 2: Antimicrobial Activity
In a comparative study of various derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound displayed notable activity against resistant strains, highlighting its potential as a lead compound for antibiotic development.
特性
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-8-13(2)20-17(19-12)23-15-5-7-21(11-15)16(22)9-14-4-3-6-18-10-14/h3-4,6,8,10,15H,5,7,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWPKVSWDSYES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














